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Compound of Interest

Compound Name: PPM-3

Cat. No.: B12380543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of PPM-3, a potent and
selective proteolysis-targeting chimera (PROTAC) degrader of Extracellular signal-regulated
kinase 5 (ERK5). This document outlines the quantitative selectivity data, detailed experimental
protocols for its assessment, and visual representations of the relevant biological pathways and

experimental workflows.

Data Presentation: Quantitative Selectivity of PPM-3
and its Precursor

PPM-3 is a highly effective degrader of ERK5, demonstrating an IC50 of 62.4 nM in
biochemical assays.[1][2] Its degradation potential has been confirmed in multiple cancer cell
lines, with DC50 values in the low nanomolar range, as detailed in Table 1.

Table 1: Cellular Degradation Efficacy of PPM-3 against ERK5
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Cell Line DC50 (nM)
HCT116 5.6

h1975 11.5

HepG2 13.7
MDA-MB-231 22.7

PC-3 235

A375 41.4

Data sourced from commercially available PPM-3.[1][2]

While comprehensive kinome-wide selectivity data for PPM-3 is not publicly available, the
selectivity of its parental ERKS5 inhibitor (a precursor to the PROTAC molecule) has been
characterized against a panel of kinases. This provides valuable insight into the off-target
profile of the core chemical scaffold. The precursor compound demonstrated a high degree of
selectivity for ERK5 over other kinases, as summarized in Table 2.

Table 2: Kinase Selectivity Profile of PPM-3 Precursor Compound 21
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Kinase % Inhibition at 1 pM
ERKS5 98
p38a 2
JNK1 0
ERK1 0
MEK1 0
MKK4 0
MKK6 0
MKK7 0
CDK2 1
ROCK1 5

Data extracted from the supplementary information of Pan, P., et al. (2023). J Med Chem.[3]

Signaling Pathway and Experimental Workflows

To understand the context of PPM-3's action and the methods used to assess its selectivity, the
following diagrams illustrate the ERKS signaling pathway and a typical experimental workflow
for PROTAC selectivity profiling.
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Caption: The ERKS5 signaling cascade, a key pathway in cellular processes.
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Caption: A typical workflow for assessing the selectivity of a PROTAC degrader.

Experimental Protocols
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The selectivity of a PROTAC degrader like PPM-3 is rigorously evaluated through a multi-tiered
approach, encompassing biochemical, cellular, and proteomic methodologies. Below are
detailed protocols for key experiments.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This assay determines the inhibitory activity of a compound against a broad panel of purified
kinases.

o Materials:
o Purified recombinant kinases (e.g., KinomeScan panel).
o Specific peptide or protein substrates for each kinase.
o PPM-3 stock solution (e.g., 10 mM in DMSO).

o Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01%
Brij-35, 2 mM DTT).

o [y-3P]ATP.
o ATP solution.
o 384-well plates.
o Phosphocellulose filter plates.
o Scintillation counter.
e Procedure:
o Prepare serial dilutions of PPM-3 in DMSO.
o In a 384-well plate, add the kinase reaction buffer.
o Add the specific kinase to each well.

o Add the serially diluted PPM-3 or DMSO (vehicle control).
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Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

[e]

o Initiate the kinase reaction by adding a mixture of the specific substrate and [y-33P]ATP.
The ATP concentration should be at the Km for each kinase.

o Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
o Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
o Transfer the reaction mixture to a phosphocellulose filter plate.

o Wash the filter plate multiple times with phosphoric acid to remove unincorporated [y-
3PJATP.

o Add scintillation fluid to each well and measure the radioactivity using a scintillation
counter.

o Calculate the percentage of kinase inhibition for each concentration of PPM-3 relative to
the DMSO control.

Cellular Target Engagement and Ternary Complex
Formation (NanoBRET™ Assay)

This assay quantifies the engagement of PPM-3 with ERK5 and the formation of the ERK5-
PPM-3-E3 ligase ternary complex within living cells.

e Materials:

o HEK293 cells.

[¢]

Plasmid encoding NanoLuc®-ERKS5 fusion protein.

o

Plasmid encoding HaloTag®-E3 ligase (e.g., VHL or Cereblon) fusion protein.

o

Transfection reagent.

[¢]

Opti-MEM™ | Reduced Serum Medium.
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PPM-3 stock solution.

[e]

NanoBRET™ Nano-Glo® Substrate.

o

[¢]

HaloTag® NanoBRET™ 618 Ligand.

[¢]

White, opaque 96-well assay plates.

[e]

Luminometer with a filter set for NanoBRET™ detection.

» Procedure:
o Co-transfect HEK293 cells with the NanoLuc®-ERK5 and HaloTag®-E3 ligase plasmids.
o Seed the transfected cells into a 96-well plate and incubate for 24 hours.
o Prepare serial dilutions of PPM-3 in Opti-MEM™.,
o Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1-2 hours.

o Add the serially diluted PPM-3 to the cells and incubate for the desired time (e.g., 2
hours).

o Add the NanoBRET™ Nano-Glo® Substrate to all wells.

o Measure the donor (NanoLuc®, 460 nm) and acceptor (NanoBRET™ 618, >610 nm)
emission signals using a luminometer.

o Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

o An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Global Proteomics for Off-Target Identification (LC-
MS/MS)

This unbiased approach identifies all proteins that are degraded upon treatment with PPM-3,
providing a comprehensive view of its selectivity.

o Materials:
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o Cell line of interest (e.g., HCT116).

o PPM-3 stock solution.

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
o BCA protein assay Kkit.

o DTT, iodoacetamide.

o Trypsin.

o LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Procedure:

o Culture cells and treat with PPM-3 at a specific concentration (e.g., 100 nM) and a vehicle
control (DMSO) for a defined time (e.g., 6 hours).

o Harvest and lyse the cells.

o Quantify the protein concentration of the lysates.

o Reduce the proteins with DTT and alkylate with iodoacetamide.
o Digest the proteins into peptides using trypsin.

o Clean up the peptide samples using solid-phase extraction.

o Analyze the peptide mixtures by LC-MS/MS.

o Process the raw mass spectrometry data using a proteomics software suite (e.qg.,
MaxQuant).

o Perform label-free quantification to determine the relative abundance of each identified
protein in the PPM-3-treated samples compared to the control samples.

o ldentify proteins that are significantly downregulated in the presence of PPM-3 as potential
off-targets.
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By employing these rigorous experimental methodologies, the high selectivity of PPM-3 for the
degradation of ERK5 can be thoroughly characterized, providing essential data for its
continued development as a research tool and potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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